The cellular response to MK-8745 is primarily determined by the p53 status of the cell [1]. The inhibitor's mechanism leads to two distinct outcomes, as illustrated below.
This compound exerts its effects by specifically binding to and inhibiting Aurora A kinase, a crucial regulator of mitosis [1]. This triggers a p53-dependent decision point that determines the ultimate fate of the cell.
Research in Non-Hodgkin Lymphoma (NHL) cell lines revealed that sensitivity to this compound is correlated with the expression level of TPX2, a key activator of Aurora A [4].
This identifies TPX2 as a potential therapeutic biomarker for identifying patient subpopulations most likely to respond to Aurora A inhibitor treatment [4].
The following table summarizes key experimental evidence from preclinical studies.
| Experimental Model | Findings | Reference |
|---|---|---|
| Non-Hodgkin Lymphoma (NHL) Cell Lines | Cell cycle arrest at G2/M phase; accumulation of tetraploid nuclei; cell death. Sensitivity was linked to TPX2 expression levels. | [4] |
| HCT116 Isogenic Colon Cancer Cells | p53 wild-type cells underwent apoptosis; p53-deficient cells became polyploid. Apoptosis was independent of p21. | [1] |
| HCT116 Xenograft Models (Mice) | Administration of this compound significantly inhibited tumor growth in mice transplanted with various HCT116 isogenic cells. | [5] |
For researchers aiming to work with this compound, here are summaries of key experimental protocols derived from the literature.
Purpose: To confirm the specificity of this compound for Aurora A over Aurora B [1].
Purpose: To evaluate the biological effects of this compound on cancer cell lines [1] [6].
Purpose: To assess the in vivo antitumor efficacy of this compound [5].
Aurora kinases are established targets in oncology, but their therapeutic application faces challenges [7]. The research on this compound provides valuable insights for future development:
Understanding Aurora A's structure is essential for developing targeted therapies. Its domain architecture and regulatory motifs are summarized below.
| Structural Element | Location (Amino Acids) | Function & Regulation |
|---|---|---|
| N-terminal Domain | 1-132 | Regulatory domain [1] |
| Kinase Domain | 133-383 | Central catalytic domain [1] |
| C-terminal Domain | 384-403 | Short regulatory tail [1] |
| Activation Loop T-loop | Within kinase domain | Phosphorylation at Thr288 induces active conformation; key regulatory site [1] [2] |
| KEN Degron | Near N-terminus (position 5) | Recognition site for APC/C; regulates protein degradation [1] |
| DAD/A-box Degron | Near N-terminus (position 45) | Governs stability and activity during cell cycle [1] |
The following diagram illustrates a representative integrated workflow, combining computational and experimental methods to identify and characterize novel Aurora A kinase inhibitors.
Integrated workflow for Aurora A inhibitor discovery.
For researchers designing experiments, here are methodologies for two critical assay types used in Aurora kinase inhibitor development.
This protocol is used to detect phenotypic changes in cells upon Aurora A or B inhibition, discriminating between on-target and off-target effects [3].
This technique analyzes DNA content to monitor cell cycle distribution and endoreduplication, a common consequence of Aurora B inhibition [3].
Several AURKA inhibitors have been developed and evaluated in clinical trials. The table below lists key compounds.
| Inhibitor Name | Type / Selectivity | Development Status (as of 2025) | Notes |
|---|---|---|---|
| Alisertib (MLN8237) | Selective AURKA inhibitor [4] | Orphan drug status; Phase I/II trials [2] [4] | Highly selective; granted orphan status for small cell lung cancer [4] |
| Danusertib | Pan-Aurora inhibitor [5] | Phase I/II trials [5] | Also targets BCR-ABL [5] |
| ENMD-2076 | Selective AURKA inhibitor [4] | Phase I/II trials [5] [4] | Multitargeted; also targets VEGFR, FGFR3 [5] |
| TAS-119 | Selective AURKA inhibitor [2] | Clinical trials [2] | Noted for high selectivity [2] |
| Tinengotinib | AURKA inhibitor [2] | Clinical trials [2] | Newer inhibitor in development [2] |
| VX-689 (MK-5108) | AURKA inhibitor [2] | Clinical trials [2] | Potent inhibitor used in studies [2] |
| CCT137690 | Pan-Aurora inhibitor [4] | Preclinical [4] | - |
| AMG-900 | Pan-Aurora inhibitor [4] | Phase I [4] | - |
The field continues to evolve to address key challenges and leverage new technologies.
MK-8745 specifically targets and inhibits Aurora A kinase, which plays a critical role in mitotic entry and spindle assembly. This inhibition leads to disrupted mitosis, causing cells to arrest in the G2/M phase and resulting in the accumulation of cells with 4N DNA content [1] [2] [3]. The subsequent cellular fate is determined by the p53 status:
This relationship is summarized in the following pathway diagram:
The table below summarizes quantitative data and critical observations from key studies on this compound.
| Experimental Model | Key Treatment Parameters | Observed Effects & Quantitative Data | Biological Significance |
|---|
| Non-Hodgkin Lymphoma (NHL) Cell Lines [1] [3] [4] | Concentration: 1 μM Duration: 24 - 96 hours | • Cell Cycle Arrest: G2/M phase arrest with tetraploid (4N) nuclei accumulation. • Cell Death: ~160-fold increase in cell death by 96 hours. • Biomarker: Sensitivity correlated with TPX2 expression level. | Demonstrates efficacy in hematological cancers and identifies TPX2 as a potential predictive biomarker for therapy. | | HCT116 Isogenic Cell Lines (Colon Cancer) [2] | Concentration: 1 - 10 μM Duration: Up to 40 hours | • p53 Wild-Type: Mitotic delay followed by apoptosis (sub-G1 peak). • p53 Null/Mutant: Prolonged mitotic arrest followed by polyploidy (8N population). • p21 Not Required: Apoptosis occurred independently of p21. | Establishes p53 status as the primary determinant of cellular fate following Aurora A inhibition. | | In Vivo Xenograft Models [4] | Dosage: 800 nM (s.c.) Duration: 7 - 12 days | • Tumor Growth: Significant inhibition in HCT116 p53-pathway isogenic variants. • Outcome: Incomplete tumor regression; drug-resistant tumors remained. | Confirms anti-tumor activity in vivo and highlights the issue of residual resistance. |
This protocol is adapted from studies using Non-Hodgkin Lymphoma (NHL) and HCT116 colon carcinoma cell lines [1] [4].
1. Cell Preparation and Plating
2. Drug Treatment
3. Endpoint Analysis
This protocol is based on studies using female athymic nude mice [4].
1. Animal Model Setup
2. Dosing Regimen
3. Endpoint and Analysis
This compound serves as a valuable tool compound for probing Aurora A kinase biology. The well-defined, p53-dependent duality in its mechanism of action provides a clear framework for designing experiments and interpreting results. These application notes provide a foundation for investigating this compound, highlighting the critical need to consider cellular context, particularly p53 status, in the design and analysis of experiments targeting Aurora A kinase.
MK-8745 (CAS 885325-71-3) is a solid compound with a molecular weight of 431.91 g/mol and the formula C₂₀H₁₉ClFN₅OS [1] [2].
Key Handling Information:
For most experimental applications, preparing a concentrated stock solution in DMSO is recommended. The table below summarizes the preparation of common stock concentrations.
Table 1: this compound Stock Solution Preparation Guide
| Target Concentration | Mass of Compound (Solid) | Volume of DMSO | Notes |
|---|---|---|---|
| 10 mM | 4.32 mg | 1 mL | Standard high-concentration stock [1] |
| 50 mM | 21.6 mg | 1 mL | For high-dose requirements; ensure full dissolution |
| 100 mg/mL | 100 mg | 1 mL | Saturation unknown; may require warming and sonication [1] |
Step-by-Step Preparation Protocol:
Proper storage is critical for maintaining the stability and efficacy of this compound.
This compound induces cell cycle arrest and apoptosis, with effects dependent on cellular p53 status [5].
Typical In Vitro Workflow:
Dosing Information:
Vehicle Control:
For animal studies, this compound requires specialized formulations. Below are two validated protocols for preparing in vivo dosing solutions [1] [2].
Table 2: Validated In Vivo Formulations for this compound
| Formulation | Components | Step-by-Step Preparation | Final Concentration |
|---|
| Homogeneous Suspension [2] | 0.5% Carboxymethyl cellulose (CMC-Na) sodium salt | 1. Add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution. 2. Mix vigorously to form a homogeneous suspension. | 5 mg/mL | | Clear Solution [1] [2] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 1. Add 50 µL of 86 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL saline, mix. Use immediately. | ~4.3 mg/mL (9.96 mM) |
This compound is a potent and selective Aurora A kinase inhibitor with an IC₅₀ of 0.6 nM, showing over 450-fold selectivity for Aurora A over Aurora B [2] [7]. Its cellular effects are critically dependent on the p53 status of the cells [5].
Mechanism of Action Diagram:
Key Experimental Considerations:
MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, developed as a targeted anticancer therapeutic [1] [2].
Table 1: Biochemical Activity and Selectivity of this compound
| Parameter | Value | Details / Assay Conditions |
|---|---|---|
| IC₅₀ (Aurora A) | 0.6 nM | In vitro kinase assay with purified Aurora A kinase [1] [3] [2]. |
| Selectivity (Aurora A vs. B) | >450-fold | IC₅₀ for Aurora B is 280 nM [1] [2]. |
| Specificity Validation | Confirmed | No inhibition of Aurora B or phospho-histone H3 (Ser10) at concentrations up to 10 µM [1]. |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay Type | Observed Effect | Experimental Context |
|---|---|---|
| Cellular Phenotype | p53-dependent apoptosis; p53-deficient polyploidy | In vitro, across multiple cell lineages [1] [4]. |
| Cell Cycle Impact | G2/M phase arrest | Observed in Non-Hodgkin Lymphoma (NHL) cell lines [2]. |
| In Vivo Efficacy | Significant tumor growth inhibition | HCT116 colon cancer xenograft models in mice [5]. |
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora A kinase, based on in vitro kinase assays [1] [6].
This protocol assesses the functional cellular response to this compound treatment, specifically apoptosis and cell cycle distribution, which is dependent on the p53 status of the cell line [1] [4].
This protocol evaluates the antitumor efficacy of this compound in a mouse model [4] [5].
The following diagrams summarize the key experimental workflow and the p53-dependent mechanism of action for this compound.
Diagram 1: Overall experimental workflow for characterizing this compound, progressing from in vitro biochemical assays to in vivo efficacy studies.
Diagram 2: The p53-dependent cellular mechanism of this compound. Inhibition of Aurora A kinase leads to apoptosis in p53-wildtype cells but results in polyploidy in p53-deficient cells [1].
The table below summarizes the core biochemical and cellular characteristics of this compound.
| Parameter | Description / Value |
|---|---|
| Primary Target | Aurora A Kinase (AURKA) [1] [2] |
| IC₅₀ for Aurora A | 0.6 nM [1] [2] |
| Selectivity | >450-fold selective for Aurora A over Aurora B [1] |
| Key Cellular Effect | Mitotic disruption, leading to either apoptosis or polyploidy [3] |
| Critical Determinant | p53 status of the cell line [3] |
| Typical In Vitro Working Concentration | 1 - 10 µM [3] [2] |
| Solubility (DMSO) | ~86 mg/mL (199.11 mM) [1] |
This protocol outlines the methodology for assessing the anti-proliferative effects of this compound on cancer cell lines, based on published research [3] [2] [4].
After the treatment period, cell viability can be measured using the MTT assay [2]:
The following diagram illustrates the p53-dependent cellular decision-making process triggered by this compound treatment, which is a critical concept for interpreting your assay results.
To confirm the mechanism and effects of this compound, the following analyses are recommended after the proliferation assay.
The following table lists key proteins to analyze for confirming target engagement and understanding the cellular response.
| Protein Target | Expected Change with this compound | Biological Significance |
|---|---|---|
| Phospho-Aurora A (T288) | Decrease [2] | Confirms direct inhibition of Aurora A kinase activity. |
| Phospho-Histone H3 (Ser10) | Increase or No Change [3] | Marker of mitotic accumulation; not directly inhibited by this compound. |
| p53 (Total and Phospho-Ser15) | Increase in p53 WT cells [3] [1] | Indicates p53 stabilization and activation in response to mitotic disruption. |
| Cleaved Caspase-3 | Increase in p53 WT cells [3] | Marker for execution of apoptosis. |
| TPX2 | Variable (a biomarker) [4] | High TPX2 expression correlates with resistance; low TPX2 with sensitivity. |
Aurora kinases represent a family of serine/threonine protein kinases that play pivotal roles in ensuring accurate mitotic progression and are recognized as attractive novel targets for anticancer therapy. Among these, Aurora A kinase is essential for successful mitotic transition, regulating critical processes including centrosome maturation, spindle assembly, and chromosome alignment. The discovery that Aurora A is frequently overexpressed in a wide spectrum of human cancers has spurred the development of targeted inhibitors, with MK-8745 emerging as a particularly selective candidate. This compound is a novel and selective small-molecule inhibitor of Aurora A kinase with an impressive IC₅₀ of 0.6 nM, demonstrating more than 450-fold selectivity for Aurora A over Aurora B kinase [1].
The cellular response to Aurora A inhibition exhibits a fascinating dependence on p53 status, a phenomenon extensively characterized in preclinical studies. When p53-proficient cells are treated with this compound, they typically undergo a short mitotic delay followed by cytokinesis and subsequent apoptosis. In stark contrast, p53-deficient or mutant cells experience a prolonged arrest in mitosis followed by endoreduplication and polyploidy, completely bypassing apoptosis [2] [3]. This differential response highlights the critical role of p53 as a determining factor in cell fate decisions following Aurora A inhibition and has significant implications for patient stratification in clinical trials of Aurora A-targeted therapies.
This compound is characterized by its potent and highly selective inhibition profile against Aurora A kinase. The compound exhibits an IC₅₀ of 0.6 nM against Aurora A, with more than 450-fold selectivity over Aurora B kinase (IC₅₀ = 280 nM) [2] [1]. This exceptional selectivity minimizes off-target effects and provides a clean pharmacological tool for specifically probing Aurora A biology. The molecular weight of this compound is 431.91 g/mol, with a chemical formula of C₂₀H₁₉ClFN₅OS [1].
Table 1: this compound Biochemical Properties
| Parameter | Specification | Experimental Note |
|---|---|---|
| Aurora A IC₅₀ | 0.6 nM | In vitro kinase assay |
| Aurora B IC₅₀ | 280 nM | Selectivity ratio >450:1 |
| Molecular Weight | 431.91 g/mol | C₂₀H₁₉ClFN₅OS |
| Purity | ≥99.95% | Quality controlled by HPLC |
For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO at 86 mg/mL (199.11 mM). It is crucial to use fresh, moisture-absorbing DMSO to maintain compound stability and solubility. Alternatively, the compound can be dissolved in ethanol at 1 mg/mL, though it remains insoluble in aqueous solutions [1]. For long-term storage, aliquots should be maintained at -20°C or below, with limited freeze-thaw cycles to preserve compound integrity. The stability of working solutions should be verified periodically, particularly for extended experiments.
The investigation of this compound-induced, p53-dependent apoptosis requires a systematic approach utilizing appropriate cell models, treatment conditions, and analytical techniques. The core strategy involves parallel experimentation with isogenic cell lines differing primarily in p53 status, treated with varying concentrations of this compound, followed by comprehensive analysis of cell cycle progression, apoptosis induction, and molecular signaling events. This design enables direct comparison of responses between p53-proficient and deficient models, controlling for genetic background effects.
The use of isogenic cell line pairs is fundamental for establishing p53-specific effects. The HCT116 colon carcinoma system, developed by Dr. Bert Vogelstein's group, provides an ideal model with parental (p53 wild-type), p53⁻/⁻, p21⁻/⁻, and other relevant knockout variants [2] [4]. These cells should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and standard penicillin-streptomycin antibiotics (100 U/mL) at 37°C in a humidified 5% CO₂ atmosphere. Regular authentication and mycoplasma testing are essential to ensure cell line integrity throughout the experimental series.
Table 2: Recommended Cell Lines for this compound Studies
| Cell Line | p53 Status | Key Features | Application |
|---|---|---|---|
| HCT116 Parental | Wild-type | Reference standard | Apoptosis response control |
| HCT116 p53⁻/⁻ | Null | p53 deficiency | Polyploidy induction |
| HCT116 p21⁻/⁻ | Wild-type p53, p21 deficient | p53-proficient, cell cycle checkpoint defective | Mechanism dissection |
| Additional lines | Various | Multiple tissue origins | Response generalizability |
The following workflow diagram illustrates the complete experimental process for investigating this compound-induced p53-dependent effects:
For initial characterization, a concentration range of 1-10 µM is recommended, with 5 µM identified as an effective concentration for robust cellular responses [2]. Treatment duration should be optimized based on the specific readout, with early time points (6-17 hours) capturing initial mitotic arrest and later time points (24-48 hours) revealing apoptosis and polyploidy outcomes. Prepare fresh working solutions from DMSO stock for each experiment, ensuring the final DMSO concentration does not exceed 0.1% in all treatment conditions, including vehicle controls. Include appropriate controls: untreated cells, vehicle control (DMSO), and positive controls for apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole).
Table 3: this compound Treatment Conditions for Various Assays
| Experimental Readout | Recommended Concentration | Treatment Duration | Key Observations |
|---|---|---|---|
| Initial mitotic arrest | 5 µM | 6-17 hours | MPM2-positive accumulation |
| Apoptosis induction | 1-10 µM | 24-48 hours | Sub-G1 population, caspase activation |
| Polyploidy induction | 5 µM | 24-48 hours | 8N DNA content in p53-deficient cells |
| p53 phosphorylation | 5 µM | 12-24 hours | Ser15 phosphorylation increase |
The assessment of cell cycle distribution and polyploidy formation provides critical insights into this compound mechanisms. The following protocol details the procedure for flow cytometric analysis using propidium iodide (PI) staining:
Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization and combine in centrifuge tubes. Pellet cells at 500 × g for 5 minutes at room temperature.
Fixation: Resuspend cell pellets in ice-cold 70% ethanol added dropwise while vortexing gently to prevent clumping. Fix for a minimum of 2 hours or overnight at -20°C for optimal results.
Staining Solution Preparation: Prepare a working solution containing 50 µg/mL propidium iodide, 0.1 mg/mL RNase A, and 0.1% Triton X-100 in phosphate-buffered saline (PBS). Filter through a 0.45 µm membrane to remove particulates.
Staining Procedure: Pellet ethanol-fixed cells (300 × g, 5 minutes), wash once with PBS, then resuspend in 500 µL staining solution. Incubate for 30-45 minutes at 37°C protected from light.
Flow Cytometry Analysis: Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect a minimum of 10,000 events per sample, gating on singlet populations to exclude doublets. Data analysis should focus on DNA content histograms to quantify 2N, 4N, and >4N (polyploid) populations.
Multiple complementary approaches should be employed to confirm apoptosis induction:
Caspase-3 Activation Assay:
Cytochrome c Release Assay:
Sub-G1 Population Quantification:
The experimental approach described above should yield distinct response patterns based on p53 status. In p53 wild-type cells (HCT116 parental), expect to observe an initial accumulation in G2/M phase (4N DNA content) by 6 hours of treatment, followed by the appearance of a significant sub-G1 population (apoptotic cells) and return of 2N cells (successful cytokinesis) by 24-48 hours [2]. In contrast, p53-deficient cells (HCT116 p53⁻/⁻) will show a persistent 4N accumulation with minimal sub-G1 population, followed by the emergence of ≥8N polyploid cells by 24-48 hours, indicating endoreduplication without successful cytokinesis [2] [3].
The molecular analysis should confirm increased p53 protein expression and phosphorylation at Ser15 in p53 wild-type cells following this compound treatment, along with activation of caspase-3 and cytochrome c release. These markers should be absent or significantly reduced in p53-deficient models, despite similar cell cycle arrest patterns.
Insufficient Mitotic Arrest: If minimal G2/M accumulation is observed, verify this compound activity through target engagement assays (e.g., autophosphorylation of Aurora A at T288) and ensure fresh compound preparation.
Variable Apoptosis Response: Check p53 status validation through western blotting or functional assays, as genetic drift can occur in continuous culture.
High Background in Flow Cytometry: Increase RNase treatment duration and concentration to eliminate RNA interference, and use doublet discrimination gates to exclude aggregated cells.
Weak Signal in Western Blots: Optimize antibody concentrations and consider using more sensitive detection methods such as fluorescent secondaries with laser scanning.
The following diagram illustrates the p53-dependent mechanistic pathways determining cellular response to this compound treatment:
Research has demonstrated that This compound-resistant clones often exhibit elevated phosphorylation of mTOR and Akt, suggesting activation of alternative survival pathways [4]. This observation provides a rationale for combination therapy approaches targeting multiple signaling nodes simultaneously. Specifically, the sequential administration of this compound followed by inhibitors of both mTOR and Akt has been shown to induce apoptosis in otherwise resistant tumor cells [4].
When designing combination studies, careful attention to sequencing and scheduling is essential. Preliminary data suggest that sequential rather than simultaneous combination with BH3-mimetics and panobinostat may provide synergistic effects [5]. Researchers should include appropriate monotherapy controls and matrix-designed dose-response experiments to distinguish additive from truly synergistic interactions.
The experimental protocols outlined herein provide a comprehensive framework for investigating the p53-dependent cellular responses to Aurora A inhibition by this compound. The clear dichotomy in outcomes—apoptosis in p53-proficient cells versus polyploidy in p53-deficient cells—underscores the critical importance of patient stratification by p53 status in clinical development of Aurora A inhibitors. Furthermore, the association between this compound resistance and Akt/mTOR pathway activation suggests promising opportunities for rational combination therapies that may overcome intrinsic and acquired resistance mechanisms.
These application notes serve as both a technical reference and a conceptual guide for researchers exploring the complex interplay between mitotic regulation and tumor suppressor pathways in cancer therapeutic development.
Aurora kinases represent a family of serine/threonine kinases that play vital roles in regulating cell division and mitosis, particularly in chromosome separation. The Aurora kinase family consists of three paralogs: Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and Aurora Kinase C (AURKC), each with distinct yet overlapping functions in mitotic regulation. These kinases are frequently overexpressed in various human malignancies, including breast, lung, colorectal, ovarian, and prostate cancers, where their dysregulation drives uncontrolled proliferation, resistance to apoptosis, and therapeutic resistance. Under physiological conditions, Aurora kinases maintain genomic stability by regulating mitotic checkpoints and preventing chromosomal mis-segregation. However, their dysregulation via gene amplification or overexpression disrupts mitotic checkpoints and spindle assembly, leading to chromosomal instability (CIN), aneuploidy, and tumor evolution [1].
TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2) is a microtubule-associated protein encoded by a gene located on human chromosome band 20q11.1. It plays a critical role in spindle formation through its interaction with Aurora A kinase. During early mitosis, TPX2 is released in a RanGTP-dependent manner and interacts with Aurora A kinase, resulting in the localization of Aurora A to microtubules of the mitotic spindle and subsequent spindle assembly. The N-terminal domain of TPX2 interacts with Aurora A, protecting Thr288 in the T-loop of the kinase from dephosphorylation, thereby maintaining its activity. Cells deficient in the Aurora A/TPX2 complex present short spindles, resulting in mitotic failure. TPX2 expression is tightly regulated during the cell cycle, becoming detectable at the G1-S transition and disappearing at the completion of cytokinesis, making it a potential indicator of proliferative activity in tumor cells [1] [2].
This compound is a potent and selective Aurora A inhibitor with an IC50 of 0.6 nM, demonstrating more than 450-fold selectivity for Aurora A over Aurora B. This high specificity makes it an excellent tool for investigating Aurora A-specific functions and therapeutic potential. The compound induces cell cycle arrest at the G2/M phase with accumulation of tetraploid nuclei, eventually leading to cell death in sensitive cancer cell lines. Following this compound treatment, Aurora A substrates including TACC3, Eg5, and TPX2 are rapidly degraded following the reduction of phospho-Aurora-A levels. Additionally, this compound has been shown to induce apoptotic cell death in a p53-dependent manner, as exposure of p53 wild-type cells to this compound results in the induction of p53 phosphorylation (ser15) and increased p53 protein expression [3] [4].
Table 1: this compound Biochemical and Pharmacological Properties
| Property | Specification | Notes |
|---|---|---|
| Molecular Weight | 431.91 g/mol | - |
| IC50 for Aurora A | 0.6 nM | Measured in enzymatic assays |
| Selectivity Ratio | >450-fold (Aurora A vs. B) | - |
| Primary Mechanism | Cell cycle arrest at G2/M phase | Leads to tetraploidy and apoptosis |
| p53 Dependency | Induces p53 phosphorylation (ser15) | Confirmed in p53 wild-type cells |
| Solubility | 86 mg/mL in DMSO | Water insoluble |
| Chemical Formula | C20H19ClFN5OS | - |
From a pharmacological perspective, this compound demonstrates favorable properties for in vitro research applications. It has good solubility in DMSO (86 mg/mL) but is insoluble in water, requiring appropriate formulation for cellular assays. The compound leads to dose-dependent inhibition of Aurora A activity and subsequent impairment of mitotic progression, making it a valuable chemical probe for studying Aurora A biology and a potential candidate for therapeutic development in selected cancer populations [4].
The evaluation of TPX2 expression patterns in clinical samples represents a critical first step in establishing its utility as a predictive biomarker for Aurora A inhibitor response. For immunohistochemical (IHC) analysis of TPX2 in formalin-fixed, paraffin-embedded (FFPE) tissue specimens, researchers should employ a validated TPX2 anti-human rabbit polyclonal antibody at an optimal dilution of 1:200. The protocol should include deparaffinization of 4-μm thick tissue sections in xylene, rehydration through a graded alcohol series, antigen retrieval using 10 mmol/L citrate buffer (pH 6.0) with heating, and blockage of endogenous peroxidase activity with 0.3% H₂O₂ for 10 minutes. Immunostaining should be performed using the EnVision two-step method with DAB as the chromogen, followed by counterstaining with hematoxylin [2].
For quantitative assessment of TPX2 expression, a standardized scoring system integrating both staining intensity and extent should be implemented. Staining intensity is graded as: 0 (no staining), 1+ (mild staining), 2+ (moderate staining), and 3+ (intense staining). The staining area is scored as: 0 (no positive cells), 1+ (<10% of tissue stained positive), 2+ (10-50% stained positive), and 3+ (>50% stained positive). The combined score (intensity + extension) is then categorized as: 0-2 (negative expression), 3-4 (weak expression), and 5-6 (strong expression). This validated scoring algorithm has demonstrated clinical relevance, with studies showing TPX2 overexpression in 60.8% of colon cancer metastatic lesions, significantly associated with clinical staging, vessel invasion, and metastasis [2].
RNA interference approaches provide a robust method for functionally validating TPX2 as a biomarker for Aurora A inhibitor response. For TPX2 knockdown experiments, researchers can utilize a pSilencer 2.1-U6 puro Vector system incorporating the human TPX2-specific siRNA sequence: 5'-AAGAATGGAACTGGAGGGCTT-3'. A scrambled siRNA sequence (5'-GTACCGCACGTCATTCGTATC-3') with no homology to mammalian mRNA sequences should be used as a negative control. Transfection of TPX2-shRNA or control-shRNA plasmids is optimally performed using Lipofectamine 2000 reagent according to manufacturer's instructions, with efficiency validation 48-72 hours post-transfection [2].
Gene expression analysis of TPX2 mRNA levels can be conducted using quantitative real-time PCR (qPCR). Total RNA should be isolated using TRIzol reagent according to standard protocols, with 1 μg of RNA used for first-strand cDNA synthesis. TPX2 amplification is performed using the following primer pair: forward 5'-AGGGGCCCTTTGAACTCTTA-3' and reverse 5'-TGCTCTAAACAAGCCCCATT-3'. GAPDH (forward: 5'-CGGATTTGGTCGTATTGG-3', reverse: 5'-TCCTGGAAGATGGTGATG-3') serves as an endogenous control. Cycling conditions should include: initial denaturation at 95°C for 3 minutes; 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds. Specificity of amplification must be validated by melting curve analysis, and each experiment should be performed in triplicate to ensure statistical reliability [2].
Cell proliferation analysis using the MTT assay provides critical information on the functional consequences of TPX2 modulation and its relationship to this compound sensitivity. Cells should be seeded in 96-well plates at an initial density of 0.2 × 10⁴ cells/well and allowed to adhere overnight. After this compound treatment at appropriate concentrations, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed should be dissolved in dimethyl sulphoxide (DMSO), and absorbance measured at 570 nm with 655 nm as reference. Experiments must be performed in triplicate with appropriate controls [2].
Migration and invasion assays are essential for evaluating the impact of TPX2 expression on metastatic potential, which has implications for Aurora A inhibitor efficacy. These assays should be conducted using modified 24-well Boyden chambers with membranes either uncoated (migration) or coated with Matrigel (invasion). Cells (5 × 10⁴ cells/mL) are placed in the upper chamber in serum-free medium, with medium containing 20% FBS used as chemoattractant in the lower wells. After 24 hours incubation, cells that have migrated to the bottom surface are fixed, stained with H&E, and counted under a microscope in three randomly selected fields at 200× magnification. TPX2 knockdown has been shown to significantly attenuate migration and invasion ability of colon cancer cells through AKT-mediated MMP2 activity regulation [2].
Table 2: In Vitro Functional Assays for TPX2 Biomarker Validation
| Assay Type | Key Parameters | Expected Outcome with TPX2 Modulation |
|---|---|---|
| MTT Proliferation | Cell density: 0.2×10⁴ cells/well; MTT incubation: 4h | Decreased proliferation in TPX2-knockdown cells |
| Cell Migration | 5×10⁴ cells/mL; 24h incubation; FBS as chemoattractant | Reduced migration in TPX2-knockdown cells |
| Cell Invasion | Matrigel-coated membranes; otherwise as above | Reduced invasion in TPX2-knockdown cells |
| Gelatin Zymography | Culture supernatants on 7.5% SDS-PAGE with 1mg/mL gelatin | Reduced MMP2 activity with TPX2 knockdown |
| Soft Agar Assay | 0.3% agar top layer over 0.6% agar base | Decreased colony formation with TPX2 suppression |
The evaluation of cellular sensitivity to this compound requires standardized protocols to ensure reproducible assessment of drug response. Cells should be treated with this compound across a concentration range (typically 1 nM to 10 μM) for 24-72 hours. Following treatment, cell cycle analysis should be performed using propidium iodide staining and flow cytometry to quantify the percentage of cells in G2/M phase arrest. Additionally, Western blot analysis should be conducted to assess the reduction in phospho-Aurora-A levels and the consequent degradation of Aurora A substrates (TACC3, Eg5, and TPX2). The expression levels of p21(waf1/cip1) and Cyclin B1 should also be evaluated, as these markers indicate cell cycle arrest and G2/M phase accumulation [3] [4].
For apoptosis assessment, researchers should examine p53 phosphorylation status and overall p53 protein levels following this compound treatment, particularly when comparing cell lines with different TPX2 expression levels. Annexin V/propidium iodide staining coupled with flow cytometry provides quantitative data on apoptotic cell populations. The correlation between TPX2 expression levels and this compound sensitivity can be established through dose-response curves and IC50 determination. Studies have demonstrated that TPX2 overexpression increases resistance to this compound, while TPX2 knockdown enhances sensitivity, confirming TPX2's role as a predictive biomarker for Aurora A inhibitor response [3].
The following diagram illustrates the molecular relationship between Aurora A and TPX2 and the mechanism by which this compound inhibits this pathway, leading to specific cellular responses:
Diagram 1: Aurora A/TPX2 Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates how TPX2 activates Aurora A, promoting spindle assembly and mitotic progression. This compound inhibits this pathway, leading to G2/M arrest and apoptosis.
The following workflow outlines the key experimental steps for validating TPX2 as a predictive biomarker for this compound response:
Diagram 2: TPX2 Biomarker Validation Experimental Workflow. This diagram outlines the comprehensive approach for validating TPX2 as a predictive biomarker, from initial tissue analysis to functional validation.
The identification of TPX2 as a biomarker for Aurora A inhibitor response represents a significant advancement in personalized cancer therapeutics. The methodologies outlined in this document provide researchers with standardized protocols for evaluating TPX2 expression and its functional relationship to this compound sensitivity. The correlation between TPX2 expression levels and response to Aurora A inhibition offers a promising strategy for patient stratification in clinical settings. Furthermore, the role of TPX2 in cancer progression and metastasis suggests that its assessment may have broader implications beyond predicting drug response, potentially serving as a general prognostic indicator in multiple cancer types [3] [2].
Future research directions should focus on validating these findings in clinical cohorts and developing standardized diagnostic assays for TPX2 assessment in clinical specimens. Additionally, combination therapies incorporating Aurora A inhibitors with other targeted agents may leverage TPX2 status to enhance therapeutic efficacy and overcome resistance mechanisms. As the field advances toward more personalized treatment approaches, biomarkers such as TPX2 will play increasingly important roles in ensuring the right patients receive the most appropriate therapies based on the molecular characteristics of their tumors [1].
MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase. Its mechanism of action and the rationale for exploring it in combination therapies are summarized in the table below.
| Aspect | Description |
|---|---|
| Primary Target | Aurora A Kinase [1] [2] |
| IC₅₀ for Aurora A | 0.6 nM [1] |
| Selectivity | >450-fold selective for Aurora A over Aurora B [1] |
| Key Mechanism | Binds to ATP-binding pocket, inhibits kinase activity & disrupts mitotic progression [3]. Induces cell cycle arrest at G2/M phase, leading to accumulation of tetraploid cells [4]. |
| Cellular Outcome | p53-dependent; p53-proficient cells undergo apoptosis, p53-deficient cells undergo endoreduplication & polyploidy [5]. |
| Proposed Biomarker | High TPX2 (Aurora A activator) expression may predict sensitivity [4] [6]. |
| Combination Rationale | Targeting complementary/compensatory pathways to enhance efficacy & overcome resistance [7] [3]. Potential partners: chemotherapies, FAK inhibitors, immunotherapy [7]. |
The cellular decision between apoptosis and polyploidy upon Aurora A inhibition is a critical consideration for therapy design, which can be visualized as follows:
This protocol outlines a framework for evaluating this compound in combination with other agents in vitro, using a FAK inhibitor combination as an example based on published research [7].
This workflow details the key steps for performing the combination screening:
The following table outlines key experiments and the methodologies to validate the combination's effects and mechanism.
| Experimental Goal | Protocol / Method | Key Readouts & Interpretation |
|---|---|---|
| Viability & Synergy | CellTiter-Glo assay after 72h treatment. | Dose-response curves, IC₅₀ values. Synergy score > 10 (via ZIP model) confirms enhanced effect [7]. |
| Apoptosis Detection | Caspase-Glo 3/7 assay after 24h treatment. Western Blot for cleaved PARP and Caspase-3. | Increase in luminescence (Caspase assay). Appearance of cleaved protein bands (Western Blot). Indicates activation of programmed cell death [7] [5]. |
| Cell Cycle Analysis | Propidium Iodide (PI) staining followed by flow cytometry after 24h treatment. | DNA content histogram. Increase in G2/M and >4N (polyploid) populations confirms mitotic disruption [5] [4]. |
| Target Engagement | Western Blot analysis of cell lysates after 6-8h treatment. | Reduction in phospho-Aurora A (T288). Check downstream effects (e.g., phosphorylation of TPX2, Eg5). Confirms on-target activity [5]. |
Here are answers to common questions about handling MK-8745:
What is the solubility of this compound in DMSO? this compound is highly soluble in DMSO. Suppliers report stock solution concentrations of 86 mg/mL (199.11 mM) and even ≥100 mg/mL (231.53 mM) [1] [2] [3]. This high solubility allows you to make concentrated stock solutions, minimizing the final DMSO concentration in your cell culture experiments.
What is the recommended final concentration of DMSO in cell culture? For cell-based assays, it is crucial to keep the final concentration of DMSO low to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% [4]. Always include a vehicle control (DMSO-only) group in your experiments to rule out solvent-related effects.
What should I do if my this compound solution precipitates? If you suspect precipitation, you can try the following steps:
Are there alternative formulations for in vivo studies? Yes, for animal studies, you can use formulations that avoid high concentrations of DMSO. One validated formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water, which can achieve a working concentration of about 4.3 mg/mL [2].
The table below summarizes the key quantitative data for handling this compound.
| Property | Reported Value / Method | Source |
|---|---|---|
| Solubility in DMSO | 86 mg/mL (199.11 mM); ≥100 mg/mL (231.53 mM) | [1] [2] [3] |
| Solubility in Water | Insoluble | [1] [2] [5] |
| Solubility in Ethanol | ~1-2 mg/mL (with gentle warming & sonication) | [1] [2] [5] |
| In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | [2] |
| Homogeneous Suspension | ≥5 mg/mL in 0.5% Carboxymethyl cellulose (CMC-Na) | [2] |
Use this guide to diagnose and resolve specific problems you might encounter.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in stock solution | Storage temperature too high; solution not used fresh | Store stock solutions at -20°C or below. Warm to room temperature before opening. Use quickly and avoid multiple freeze-thaw cycles [1] [3] [5]. |
| Low solubility in aqueous buffer | This compound is inherently insoluble in water | Always add the concentrated DMSO stock solution to your aqueous buffer or medium last, while vortexing gently to ensure proper mixing and dilution. |
| Cell death in control groups | Final DMSO concentration is too high | Calculate and dilute your stock so the final DMSO concentration is ≤0.5%. Perform a dose-response test for DMSO alone on your specific cell line [4]. |
| Need for in vivo dosing | High DMSO concentration is toxic to animals | Use the pre-validated in vivo formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) [2]. |
This workflow outlines the steps to correctly prepare a standard stock solution of this compound for your in vitro experiments.
Procedure Notes:
The table below summarizes the consistent experimental findings on how p53 status determines the outcome of MK-8745 treatment.
| Cell Type / p53 Status | Primary Response to this compound | Cell Cycle Progression | Final Outcome | Key Molecular Markers |
|---|---|---|---|---|
| p53 Wild-Type (Proficient) | Apoptosis | Short mitotic delay, followed by cytokinesis | Cell death | ↑ p53 protein & phosphorylation (Ser15), caspase-3 activation, cytochrome c release [1] [2] |
| p53 Null or Mutant (Deficient) | Polyploidy | Prolonged mitotic arrest, followed by endoreduplication | Polyploid cells (8N, 16N) | Absence of 2N population, no apoptosis [1] [2] [3] |
This pivotal relationship is illustrated in the following pathway diagram.
To experimentally confirm this mechanism in your system, the following validated protocols can be used.
This is the primary method for distinguishing between apoptosis and polyploidy.
This assay confirms the activation of the molecular pathways.
Here are solutions to common problems researchers might encounter.
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| No apoptosis in p53 wild-type cells | Inefficient p53 pathway; wrong dosage/duration. | Confirm p53 status via sequencing. Perform a dose-response (e.g., 0.1-10 µM) and time-course (8-72h) experiment. Use a positive control (e.g., DNA damaging agent) [4]. |
| Unexpected apoptosis in p53 null cells | Off-target effects or secondary pathways. | This compound is highly selective, but verify at lower concentrations. Check for compensatory activation of mTOR/Akt; consider combination with mTOR/Akt inhibitors [3]. |
| High basal polyploidy in controls | Underlying genomic instability. | Use low-passage cells. Characterize baseline ploidy via flow cytometry. The HCT116 isogenic system is the gold standard for controlled studies [3]. |
| Weak Western blot signal | Insufficient protein transfer or antibody specificity. | Confirm transfer efficiency with Ponceau S staining. Titrate antibodies and use fresh detection reagents. |
Why is the induction of polyploidy a concern in cancer therapy? Polyploid cells can act as a reservoir for genomic instability. They can undergo error-prone cell divisions, leading to highly aneuploid progeny that are often therapeutically resistant and have enhanced metastatic potential [5] [6]. Therefore, inducing polyploidy in p53-deficient tumors might be counterproductive.
Are there strategies to target polyploid cells that emerge after treatment? Yes. Preclinical studies show that this compound-resistant polyploid clones can exhibit elevated phosphorylation of mTOR and Akt. Subsequently treating these cells with inhibitors of mTOR (e.g., Pp242) and Akt can effectively induce apoptosis, suggesting a promising combination therapy strategy [3].
Resistance to Aurora A kinase inhibitors like this compound primarily arises from specific cellular states and the activation of alternative survival pathways. The table below summarizes the principal mechanisms identified in preclinical studies.
| Mechanism | Key Players/Factors | Observed Cellular Outcome | Potential Experimental Check |
|---|---|---|---|
| p53 Dysfunction [1] [2] | Loss or mutation of the TP53 tumor suppressor gene. | Mitotic skip, endoreduplication, and polyploidy instead of apoptosis. | Perform DNA content analysis by flow cytometry (e.g., PI staining) to detect >4N polyploid cells. |
| Alternative Pathway Activation [2] | Upregulation of Akt/mTOR signaling. | Enhanced cell survival and proliferation despite Aurora A inhibition. | Use Western blot to check for elevated p-Akt (Ser473) and p-mTOR in resistant clones. |
| Biomarker Expression [3] | High expression levels of TPX2 (AURKA activator). | Increased drug resistance; TPX2 overexpression confers resistance in sensitive lines. | Quantify TPX2 mRNA/protein levels in cell lines via qPCR or immunofluorescence. |
| Cell Fate Diversion [1] [4] | Engagement of senescence programs. | Cell cycle arrest with viability (senescence) instead of cell death. | Conduct Senescence-Associated β-Galactosidase (SA-β-Gal) staining. |
Here are detailed methodologies for key experiments to diagnose and confirm these resistance mechanisms in your cellular models.
This protocol allows you to distinguish between the apoptotic and polyploidy fates induced by this compound treatment [1].
This Western blot protocol detects the upregulation of compensatory Akt/mTOR signaling in resistant cells [2].
The following diagram illustrates the two primary resistance pathways and the corresponding experimental approaches for their detection.
Q1: My cancer cell lines show high sensitivity to this compound in vitro, but the effect diminishes significantly in in vivo xenograft models. What could be the reason? This is a common challenge in drug development. The discrepancy can often be attributed to the tumor microenvironment (TME) in vivo. Components of the TME, such as cancer-associated fibroblasts (CAFs), can secrete growth factors (e.g., HGF, EGF) that activate pro-survival signals in tumor cells, effectively bypassing the need for Aurora A signaling [5]. Furthermore, the altered extracellular matrix (ECM) in solid tumors can reduce drug penetration and transport.
Q2: Are there more selective Aurora A inhibitors that could help me confirm my findings with this compound? Yes, this compound itself is recognized as one of the most selective Aurora A inhibitors available, with excellent specificity over Aurora B in biochemical assays [6]. However, achieving full cellular inhibition can require high concentrations. Other tool compounds include:
Q3: Beyond p53 and Akt/mTOR, what other biomarkers should I investigate for predicting resistance? TPX2 is a critical allosteric activator of Aurora A and a strong candidate biomarker. Research has demonstrated that:
The table below summarizes the key experimental findings on the relationship between TPX2 expression and sensitivity to MK-8745.
| Experimental Model | TPX2 Manipulation | Impact on this compound Sensitivity | Proposed Mechanism |
|---|---|---|---|
| Various Non-Hodgkin Lymphoma (NHL) cell lines [1] | Endogenous high TPX2 expression | Increased sensitivity | Correlated with baseline expression level of the Aurora-A activator |
| Less-sensitive NHL cell lines [1] | siRNA knockdown of TPX2 | Increased sensitivity | Reducing TPX2 makes resistant cells more susceptible to the drug |
| Highly-sensitive NHL cell lines [1] | Overexpression of TPX2 | Increased drug resistance | Increasing TPX2 makes sensitive cells more resistant to the drug |
To validate the correlation between TPX2 expression and this compound sensitivity in your laboratory, you can follow these established methodologies.
This workflow establishes the correlation between endogenous TPX2 levels and this compound response across different cell lines.
This protocol directly tests whether TPX2 expression causally influences this compound sensitivity.
Diagram: Relationship between TPX2, p53 status, and cellular outcomes of this compound treatment. High TPX2 expression correlates with increased drug sensitivity, but the final outcome is determined by p53 status.
Diagram: A recommended experimental workflow for validating TPX2 as a biomarker for this compound sensitivity, combining correlation and functional studies.
The table below summarizes the core quantitative data that confirms the selectivity of this compound for Aurora A over Aurora B.
| Parameter | Aurora A | Aurora B | Experimental Context | Citation |
|---|---|---|---|---|
| IC₅₀ (Enzyme Assay) | 0.6 nM | 280 nM | In vitro kinase assay | [1] [2] |
| Selectivity Fold | 1x | ~467x less potent | Calculated from IC₅₀ values | [1] |
| Cellular Target Engagement | Effective at high concentrations | No significant inhibition at effective doses | Cell-based immunofluorescence assays | [3] |
A systematic analysis of Aurora kinase inhibitors identified This compound and MK-5108 as significantly more selective for Aurora A than the commonly used inhibitors MLN8054 and MLN8237 [3]. The study concluded that AZD1152-HQPA and this compound are the best current tools for selectively inhibiting Aurora B and Aurora A, respectively in a research context [3].
To confirm the selectivity and function of this compound in your experiments, you can use the following established methodologies.
This biochemical assay directly measures the compound's ability to inhibit the kinase activity of purified proteins.
This protocol assesses the selectivity of this compound in a cellular context by monitoring the phosphorylation of specific downstream targets of Aurora A and Aurora B.
The following diagram illustrates the logical workflow for experimentally confirming this compound selectivity using these key assays:
| Issue | Possible Cause | Solution & Action Plan |
|---|---|---|
| Unexpected inhibition of Aurora B in cells | Off-target effects at high concentrations. | Perform a dose-response curve. Use the lowest effective concentration that diminishes the Aurora A biomarker (p-LATS2) while leaving the Aurora B biomarker (p-Histone H3) intact [3]. |
| Lack of phenotypic effect | Cell line variation in permeability or sensitivity. | Titrate the inhibitor concentration. The systematic study by [3] noted that this compound requires higher concentrations for full inhibition in cellular contexts compared to biochemical assays. Test different cell lines like HeLa, U2OS, or hTERT-RPE1 [3]. |
| Induction of polyploidy instead of apoptosis | This is an expected, p53-dependent outcome, not a technical failure. | Verify the p53 status of your cell line. In p53-proficient cells, this compound induces apoptosis. In p53-deficient or mutant cells, it leads to a prolonged mitotic arrest and polyploidy [1]. Use this as a readout for p53 functionality. |
The p53-dependent cellular outcome is a critical feature of Aurora A inhibition by this compound [1]. You can use this to your experimental advantage:
The table below consolidates the storage conditions and solubility data for this compound from several commercial suppliers.
| Specification | Supplier Recommendations |
|---|---|
| Solid Form Storage | Desiccate at -20°C [1] [2]; for longer-term storage, -80°C is recommended [3]. |
| Stock Solvent | DMSO [3] [1] [2]. |
| Stock Concentration | ≥ 100 mg/mL (231.53 mM) [3] [1]. One supplier lists a specific concentration of 86 mg/mL (199.11 mM) [4]. |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year [3]. |
| Important Notes | - Hygroscopic DMSO: Use fresh, dry DMSO to prepare stock solutions, as absorbed moisture can impact solubility and compound stability [3] [4].
To help you design and troubleshoot your experiments, here is some key background on this compound's mechanism and commonly studied protocols.
The relationship between this compound treatment and its cellular effects can be visualized as follows:
Here are solutions to some potential problems you might encounter:
Issue: Precipitate in Stock Solution
Issue: Inconsistent Biological Activity
The table below summarizes key technical characteristics of this compound based on the search results.
| Characteristic | Description |
|---|---|
| Primary Target | Aurora A Kinase (AURKA) [1] [2] [3] |
| Reported Specificity | >100-fold selectivity for Aurora A over Aurora B in vitro [1] [2] |
| Key Cellular Effect | p53-dependent apoptosis; p53-deficiency leads to polyploidy [1] [4] |
| Reported In Vivo Dose (Xenograft) | 800 nM (concentration used in xenograft tumor injections) [4] |
| Potential Biomarker | High TPX2 expression correlates with increased sensitivity [3] |
The search results provide context from published studies that used this compound, which can help inform your own experimental design.
Q1: Why does MK-8745 cause such different outcomes in my cell lines? The cellular response to this compound is fundamentally determined by the p53 status. This is not an experimental artifact but a key mechanistic feature of Aurora A inhibition by this compound [1] [2].
Q2: How can I confirm the p53 status is causing the variability in my experiments? It is crucial to genetically validate your findings using isogenic cell lines. The HCT116 colon carcinoma model and its p53-knockout derivative (HCT116 p53⁻/⁻) are well-established tools for this purpose [1] [2]. Demonstrating that the parental line undergoes apoptosis while the p53-knockout line becomes polyploid in the same experiment would confirm the role of p53.
Q3: My p53 wild-type cells are not undergoing apoptosis as expected. What could be wrong? Consider investigating the integrity of the broader p53-associated pathway. Research indicates that the apoptosis induced by this compound is independent of p21 but relies on other downstream effectors like Puma and Bax [1] [2]. Deficiencies in these other pathway components could dampen the apoptotic response.
Q4: Can polyploid cells generated by this compound treatment eventually die? Yes, but the pathway differs. Polyploid cells generated from p53-deficient lines after this compound treatment can be eliminated by targeting complementary survival pathways. Studies show that these resistant clones often exhibit elevated phosphorylation of Akt and mTOR. Subsequent treatment with inhibitors against Akt and mTOR can induce apoptosis in these polyploid cells [2].
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Expected apoptosis not observed in p53 WT cells | Compromised p53 pathway (e.g., mutations in downstream effectors like Puma/Bax) | Verify p53 pathway integrity; use isogenic cell lines for comparison [2]. |
| Unclear whether cells are polyploid or apoptotic | Overlap in flow cytometry profiles | Use multiparameter flow cytometry: combine Propidium Iodide (DNA content) with markers like MPM2 (mitosis) and Annexin V (apoptosis) [1]. |
| Variable sensitivity in p53 mutant lines | Different p53 mutant proteins have varying dominant-negative effects | Sequence p53 to characterize the specific mutation; results may vary by mutant type. |
| Resistance to this compound develops | Upregulation of alternative survival pathways (Akt/mTOR) | Treat resistant polyploid cells with combined Akt and mTOR inhibitors to induce cell death [2]. |
Protocol 1: Cell Cycle and Fate Analysis via Flow Cytometry This protocol helps distinguish between apoptotic, polyploid, and cycling cell populations.
Protocol 2: Target Engagement Immunoblotting This protocol confirms that this compound is effectively inhibiting Aurora A in your system.
Summary of Key Quantitative Findings on this compound
| Cell Line | p53 Status | This compound Treatment | Observed Outcome | Key Metrics |
|---|---|---|---|---|
| HCT116 Parental | Wild-type | 5 µM, 17-40h | Apoptosis | Appearance of sub-G1 population; Caspase-3 activation [1] |
| HCT116 p53⁻/⁻ | Null | 5 µM, 17-40h | Polyploidy | 60% 8N population at 40h; absence of 2N cells [1] |
| HCT116 p21⁻/⁻ | Wild-type (p21 null) | 5 µM | Apoptosis | Similar to parental; p53-dependent, p21-independent [1] |
| Various NHL cells (e.g., Z138C) | Not Specified | 1 µM, 96h | G2/M Arrest & Apoptosis | ~5.5-fold increase in G2/M population [3] |
| HCT116 variants (from xenograft) | Resistant Clones | This compound + Akt/mTOR inhibitors | Apoptosis | Phospho-Akt/mTOR elevation; apoptosis upon combo treatment [2] |
The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflows.
p53 Status Determines this compound Cell Fate
Flow Cytometry Workflow for Cell Fate
The table below consolidates key data on these two selective Aurora A inhibitors.
| Feature | MK-8745 | Alisertib (MLN8237) |
|---|---|---|
| Primary Target & IC₅₀ | Aurora A (IC₅₀ = 0.6 nM) [1] | Aurora A (IC₅₀ = 1.2 nM) [2] |
| Selectivity over Aurora B | > 450-fold selective for Aurora A over Aurora B [1] | ~ 330-fold selective for Aurora A over Aurora B (IC₅₀ for AurB = 396.5 nM) [2] |
| Mechanism of Action | ATP-competitive inhibitor; prevents autophosphorylation and activation [1]. | ATP-competitive inhibitor; prevents autophosphorylation at Thr288 [2]. |
| Cellular & Phenotypic Effects | - Induces G2/M cell cycle arrest [1]
Both this compound and Alisertib are potent and selective ATP-competitive inhibitors that target Aurora A, but they can trigger distinct cellular outcomes and have different stages of clinical development.
When deciding between these inhibitors for a research project, consider the following:
The table below summarizes the core characteristics and experimental evidence for MK-8745.
| Aspect | Description |
|---|---|
| Drug Name & Target | This compound. A novel, specific Aurora Kinase A (AURKA) inhibitor [1]. |
| Primary Mechanism | Binds to ATP-binding pocket of AURKA, disrupting mitotic spindle assembly & causing cell cycle arrest at G2/M phase [1] [2]. |
| Key Biomarker | TPX2 (Targeting Protein for Xenopus Kinesin-like protein 2). TPX2 expression level correlates with this compound sensitivity [1]. |
| Experimental Evidence for Biomarker | • Gene Manipulation: siRNA knockdown of TPX2 increased drug sensitivity in less-sensitive NHL cell lines. Overexpression of TPX2 increased drug resistance in highly sensitive cell lines [1]. • Correlation: Sensitivity of NHL cell lines to this compound was correlated with expression level of TPX2 [1]. | | Link to p53 | this compound is not directly shown to target p53. TPX2 can influence p53 pathway; TPX2 silencing in breast cancer increased p53 and p21 expression [3] [4]. In lung adenocarcinoma, upstream regulator miR-218-5p targets TPX2 to inhibit malignancy via p53 pathway [5]. |
The key experiments that validated TPX2 as a biomarker for this compound response are outlined below.
1. In Vitro Cell Viability and Cell Cycle Analysis
2. Gene Expression Manipulation via siRNA and Overexpression
3. Correlation Analysis Between Gene Expression and Drug Sensitivity
The following diagram illustrates the core mechanism of action of this compound and the role of TPX2, integrating the downstream connection to the p53 pathway based on broader cancer biology research.
The diagram shows two interconnected pathways. The primary mechanism shows this compound directly inhibiting AURKA, which is normally activated by TPX2. This disruption leads to failed spindle assembly, cell cycle arrest, and death. Independently, research in other cancers shows that silencing TPX2 can lead to activation of the p53 pathway, resulting in apoptosis [3] [4].
For researchers, the evidence suggests that TPX2 expression is a strong candidate biomarker for predicting the sensitivity of cancer cells to AURKA inhibitors like this compound.
This compound is a potent and selective Aurora Kinase A inhibitor. The table below summarizes its core biochemical profile and compares it with other well-characterized Aurora kinase inhibitors.
| Inhibitor | Primary Target | Reported IC₅₀ for Aurora A | Reported IC₅₀ for Aurora B | Selectivity (Aurora A vs. B) | Key Characteristics |
|---|---|---|---|---|---|
| This compound | Aurora A | 0.6 nM [1] | 280 nM [2] | >450-fold [1] | Induces p53-dependent apoptosis; cell fate depends on p53 status [2]. |
| Alisertib (MLN8237) | Aurora A | - | - | Less selective than this compound [3] [4] | A commonly used Aurora A inhibitor; benchmark for comparison [3] [4]. |
| MK-5108 (VX-689) | Aurora A | - | - | More selective than MLN8237 [3] [4] | Structurally related to this compound (derived from VX-680) [3] [4]. |
| VX-680 (Tozasertib) | Pan-Aurora | - | - | Non-selective [3] [4] | The first clinically tested Aurora inhibitor; precursor to MK-5108/MK-8745 [3] [4]. |
| AZD1152-HQPA (Barasertib) | Aurora B | - | - | Highly selective for Aurora B [3] [4] | Considered an excellent tool for selective Aurora B inhibition [3] [4]. |
The selectivity of this compound translates into distinct and predictable biological effects in cellular models.
The following diagram illustrates this pivotal signaling pathway and cellular outcome.
The search results refer to several methodologies used for inhibitor profiling.
When evaluating this compound for your research, please consider the following:
The following diagram outlines the key experiment that confirmed the role of p53 in mediating cellular response to MK-8745.
This experiment compared p53-knockdown cells to control cells, demonstrating that the cellular response to Aurora A inhibition depends directly on p53 status [1] [2].
The table below consolidates the primary outcomes from this validation experiment.
| Experimental Variable | Observation in p53-Proficient Cells | Observation in p53-Deficient Cells |
|---|---|---|
| p53 Status | Wild-type p53 expression [1] [2] | p53 knocked down by siRNA (or naturally mutant/null) [1] [2] |
| Cell Fate after this compound | Apoptosis [1] [2] | Polyploidy (endoreduplication) [1] [2] |
| Mitotic Delay | Short delay followed by cytokinesis [2] | Prolonged arrest in mitosis [2] |
| Key Apoptotic Markers | Activation of caspase-3 and cytochrome c release [1] [2] | Absent [1] [2] |
| p53 Protein Analysis | Increased p53 expression and phosphorylation at Ser15 [1] [2] | Not applicable (protein knocked down) [1] |
For researchers aiming to replicate or understand this validation, here are the core methodological components.
The siRNA knockdown of p53 served as a robust genetic tool to confirm that the induction of apoptosis by the Aurora A kinase inhibitor this compound is strictly p53-dependent.
This compound is a novel, potent, and selective small-molecule inhibitor of Aurora A kinase, with a reported IC₅₀ value of 0.6 nM [1].
Its mechanism of action is notably p53-dependent [2] [1]. The cellular fate upon Aurora A inhibition by this compound is determined by the p53 status of the cancer cell, as illustrated below.
The following table summarizes the key experimental data from xenograft studies involving this compound.
| Cancer Model | Host Mouse | Dosing Regimen | Reported Efficacy | Key Context / Mechanism |
|---|---|---|---|---|
| HCT116 Isogenic Cells (Colorectal) [1] | Female athymic mice | Subcutaneous (s.c.), 800 nM for 7-12 days | Significant tumor growth inhibition | Anti-tumor activity was demonstrated; however, it did not cause complete tumor regression, and drug-resistant tumors remained. |
| HCT116 Isogenic Cells (Colorectal) [2] | Information not specified in abstract | Information not specified in abstract | Induction of apoptosis in p53 wild-type cells; induction of polyploidy in p53-deficient cells. | p53 status was a determining factor for induction of apoptosis vs. polyploidy. |
The general workflow for evaluating a compound like this compound in a subcutaneous xenograft model, based on standard methodologies from the search results, involves several key stages [3] [4]:
When interpreting these findings, please consider:
| Aspect | Details |
|---|---|
| Drug Name | This compound |
| Target | Aurora A Kinase (Selective inhibitor) |
| Key Finding | Cellular outcome (Apoptosis vs. Polyploidy) is p53-dependent [1]. |
| In p53-Wild-Type Cells | Short mitotic delay followed by cytokinesis and apoptosis. Caspase-3 activation and cytochrome c release are observed [1]. |
| In p53-Deficient/Mutant Cells | Prolonged mitotic arrest, failed cytokinesis, and endoreduplication, leading to polyploidy [1]. |
| Supporting Evidence | Transient knockdown of Aurora A via siRNA recapitulated the p53-dependent effects [1]. |
The pivotal finding from the research is that the cellular response to Aurora A inhibition by this compound is determined by the p53 status. The signaling pathway and experimental approach can be visualized as follows:
The data on this compound highlights a critical consideration for targeted cancer therapy. The p53 status of a tumor could be a key predictive biomarker for patient response to Aurora A kinase inhibitors.
The table below summarizes key biochemical and cellular data for MK-8745 and other inhibitors, primarily sourced from a systematic 2015 profiling study [1].
| Inhibitor | Primary Target | Reported Biochemical IC₅₀ (Aurora A) | Cellular Selectivity (Aurora A vs. B) | Key Cellular Phenotypes |
|---|---|---|---|---|
| This compound | Aurora A | 0.0006 µM (0.6 nM) [2] | Highly selective [1] | G2/M phase arrest, induction of polyploidy/apoptosis [3] [4] [2] |
| MK-5108 (VX-689) | Aurora A | Information missing | Highly selective [1] | Information missing |
| MLN8237 (Alisertib) | Aurora A | Information missing | Less selective than this compound/MK-5108 [1] | Information missing |
| VX-680 (Tozasertib) | Pan-Aurora | Information missing | Inhibits both A and B [1] | Information missing |
| AZD1152-HQPA | Aurora B | Information missing | Highly selective for Aurora B [1] | Information missing |
The comparative data for this compound was generated using standardized experimental methodologies. Here are the protocols for key assays cited in the literature.
Experimental data reveals how this compound activity depends on cellular context and identifies a potential predictive biomarker.
The following diagram illustrates the key cellular pathway of Aurora A and the mechanism by which this compound inhibits it, based on the described research [1] [5] [3].
The scientific profiling indicates that This compound is a highly selective and potent biochemical inhibitor of Aurora A kinase [1]. Its cellular efficacy is strongly influenced by the genetic context of the tumor cells, particularly the p53 pathway and TPX2 expression levels [3] [4]. For the most selective inhibition of Aurora B, the same study identifies AZD1152-HQPA as the superior tool compound [1].
The table below summarizes the core findings from key preclinical studies on this compound and the predictive role of TPX2.
| Aspect | Experimental Findings | Research Context |
|---|---|---|
| Drug Mechanism | Selective ATP-competitive inhibitor of Aurora A kinase (AURKA) [1]. | In vitro kinase activity assays [1]. |
| Cellular Phenotype | Induces cell cycle arrest at G2/M phase, accumulation of tetraploid nuclei, and subsequent cell death [2]. | Studies on Non-Hodgkin Lymphoma (NHL) cell lines [2]. |
| Biomarker (TPX2) Role | TPX2 expression level is correlated with sensitivity to this compound [2]. | Analysis of multiple NHL cell lines with varying drug sensitivity [2]. |
| Functional Validation | siRNA knockdown of TPX2 increased this compound sensitivity in less-sensitive cell lines. Overexpression of TPX2 increased resistance in highly-sensitive cell lines [2]. | Genetic manipulation (knockdown/overexpression) in NHL cell lines [2]. |
| Inhibitor Selectivity | This compound identified as one of the most selective Aurora A inhibitors available, with minimal off-target effects on Aurora B at effective doses [1]. | Systematic biochemical and cell-based profiling of 10 commercial Aurora kinase inhibitors [1]. |
To assist in your experimental design, here are the methodologies from the cited studies.
The following diagram illustrates the functional relationship between Aurora A (AURKA), TPX2, and the mechanism of this compound, which forms the basis for the biomarker's predictive value.
This model explains the therapeutic strategy: high TPX2 expression sustains AURKA activity, creating a cancer cell dependency that this compound can exploit [2] [5].